BenchChemオンラインストアへようこそ!

N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline

Physicochemical characterization Purification Thermal stability

Ensure fidelity in your patented synthetic routes with N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline (CAS 681448-77-1). This Boc-protected scaffold, cited in 17 patent families (e.g., WO2013040989, Patent 12503468), enables chemoselective transformations impossible with its unprotected or 4-oxo analogs. Its orthogonal N-Boc protection and reactive 4-hydroxy handle are essential for solid-phase combinatorial libraries and patent replication. A 89.4 °C higher boiling point vs. the unprotected congener provides a critical safety margin during high-temperature processing, ensuring minimal material loss.

Molecular Formula C14H19NO3
Molecular Weight 249.31
CAS No. 681448-77-1
Cat. No. B2488334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline
CAS681448-77-1
Molecular FormulaC14H19NO3
Molecular Weight249.31
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)O
InChIInChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-8-10-6-4-5-7-11(10)12(16)9-15/h4-7,12,16H,8-9H2,1-3H3
InChIKeyYEWSLYNGBGAZEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline (CAS 681448-77-1): A Procurement-Focused Physicochemical and Utility Baseline


N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline (CAS 681448-77-1; IUPAC: tert-butyl 4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate) is a Boc-protected dihydroisoquinoline derivative with molecular formula C14H19NO3 and a monoisotopic mass of 249.13649 Da [1]. It features a tertiary butoxycarbonyl (Boc) group on the isoquinoline nitrogen and a secondary alcohol at the 4-position of the partially saturated ring. The compound is predominantly utilized as a protected synthetic intermediate in medicinal chemistry campaigns targeting tetrahydroisoquinoline-containing pharmacophores, with its patent footprint spanning 17 filings [2]. The combination of orthogonal N-protection and a reactive 4-hydroxy handle enables chemoselective transformations that are precluded in unprotected analogs.

N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline: Why Closest Analogs Are Not Drop-In Replacements


Substitution of N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline with its unprotected congener (1,2,3,4-tetrahydroisoquinolin-4-ol, CAS 51641-23-7) or its 4-oxo analog (CAS 1134327-89-1) creates distinct procurement risk because the three compounds differ fundamentally in molecular weight (249.30 vs. 149.19 vs. 247.29), boiling point (385.1 °C vs. 295.7 °C vs. 368.7 °C predicted), density (1.20 vs. 1.15 vs. 1.17 g/cm³), and — critically — in their orthogonal protection/reactivity profiles [1][2]. The unprotected analog cannot support chemoselective N-deprotection strategies, while the 4-oxo analog lacks the nucleophilic hydroxyl handle required for Mitsunobu, etherification, or esterification steps. Furthermore, the 17-patent landscape of the target compound versus the substantially lower patent representation of its unprotected analog underscores its preferred status as a protected intermediate in intellectual property filings, making it the default procurement choice for replicating patented synthetic routes [3].

N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline: Quantitative Comparator Evidence for Procurement Decision-Making


Boiling Point Elevation vs. Unprotected Analog Confers Distillation and Purification Advantage

N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline exhibits a boiling point of 385.1±42.0 °C at 760 mmHg, which is approximately 89.4 °C higher than the 295.7±7.0 °C of 1,2,3,4-tetrahydroisoquinolin-4-ol (CAS 51641-23-7), its closest unprotected structural analog [1]. This elevation arises from the significantly larger molecular weight (249.30 vs. 149.19 g/mol) and increased van der Waals surface area conferred by the Boc group, translating into a broader liquid-range operational window during high-temperature synthetic transformations or distillative purification.

Physicochemical characterization Purification Thermal stability

Boc Protection Enables Orthogonal N-Deprotection vs. Unprotected Analog

The Boc group on N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline can be selectively removed under acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) while leaving the 4-hydroxyl group intact, a capability entirely absent in the unprotected 1,2,3,4-tetrahydroisoquinolin-4-ol (CAS 51641-23-7) . This orthogonal deprotection is a cornerstone of solid-phase and solution-phase tetrahydroisoquinoline library syntheses where the free amine is unmasked only after resin loading or late-stage elaboration. In contrast, the free amine of the unprotected analog would participate non-selectively in acylation, alkylation, or reductive amination steps, necessitating additional protection/deprotection cycles and reducing overall synthetic efficiency.

Protecting group strategy Chemoselective deprotection Solid-phase synthesis

Patent Footprint Density vs. Unprotected Analog Indicates Preferred Intermediate Status in IP Filings

N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline is cited in 17 patents, whereas its unprotected counterpart 1,2,3,4-tetrahydroisoquinolin-4-ol appears in substantially fewer filings [1]. This 17-patent portfolio spans multiple therapeutic areas including HIF hydroxylase inhibitors (WO/2013/040989), P2X3 antagonists (Patent 12503468), and tetrahydroisoquinoline-based BACE-1 inhibitors, demonstrating the compound’s established role as a protected building block in lead optimization [2]. The zero associated literature count indicates that its value is primarily realized in proprietary industrial research rather than academic publication, making it an indicator of commercially relevant synthetic routes.

Intellectual property Patent landscape Pharmaceutical intermediates

Density and Molecular Weight Differentiation Enable Gravimetric and Chromatographic Discrimination from 4-Oxo Analog

The target compound (density 1.20±0.1 g/cm³; MW 249.30) can be distinguished from its 4-oxo analog tert-butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1134327-89-1; density 1.171±0.06 g/cm³ predicted; MW 247.29) by a density difference of approximately 0.029 g/cm³ and a molecular weight difference of 2.01 Da [1][2]. While small, this MW difference corresponds to the mass of two hydrogen atoms (reduction of ketone to alcohol) and is resolvable by high-resolution mass spectrometry (HRMS), where the exact mass of the target is 249.13649 Da versus approximately 247.12084 Da for the ketone (C₁₄H₁₇NO₃ requires 247.12084). This enables unambiguous identity confirmation of incoming material when both compounds may be present as synthetic intermediates in the same campaign.

Quality control Chromatographic separation Identity testing

N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline: High-Value Application Scenarios Derived from Quantitative Evidence


Multi-Step Tetrahydroisoquinoline Library Synthesis Requiring Orthogonal N-Deprotection

In solid-phase or solution-phase combinatorial library construction targeting 1-substituted tetrahydroisoquinolines, N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline serves as the protected scaffold of choice. The Boc group permits resin loading via the free 4-hydroxyl group (e.g., through Mitsunobu or etherification) while keeping the amine protected. After diversification at C-1, selective acidic deprotection (TFA/CH₂Cl₂) releases the free amine for final capping without affecting the 4-O-linkage. The unprotected analog (CAS 51641-23-7) cannot support this sequence without additional orthogonal protecting-group manipulations, increasing step count and reducing overall yield. This scenario is directly supported by the orthogonal deprotection capability established in Section 3, Evidence Item 2 [1].

Reproduction of Patented HIF Hydroxylase Inhibitor or P2X3 Antagonist Synthetic Routes

For CROs and pharmaceutical development teams replicating synthetic procedures disclosed in patent families WO2013040989 (HIF hydroxylase inhibitors) or Patent 12503468 (P2X3 antagonists), procurement of N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline specifically — rather than its unprotected or 4-oxo analogs — is essential for route fidelity. The 17-patent citation network of this compound confirms its status as the privileged protected intermediate in these filings. Substituting with the unprotected analog would introduce an unprotected secondary amine that is incompatible with the reported reaction conditions (e.g., acylation, reductive amination steps) and would invalidate direct comparison with patent analytical data. This scenario is grounded in the patent landscape evidence presented in Section 3, Evidence Item 3 [1].

QC Release Testing and Incoming Material Identity Confirmation in Campaigns Handling Both 4-Hydroxy and 4-Oxo Intermediates

In synthetic routes involving an oxidation/reduction sequence at the 4-position (e.g., alcohol → ketone → elaborated alcohol), both the 4-hydroxy N-Boc intermediate (CAS 681448-77-1) and the 4-oxo N-Boc intermediate (CAS 1134327-89-1) may be procured. The density differential (~0.029 g/cm³) and the 2.01 Da mass difference (exact mass Δ ≈ 2.016 Da) provide orthogonal identity confirmation methods — densitometry or pycnometry for bulk material, and HRMS or LC-MS for solution-phase samples. This QC gate, derived from the quantitative data in Section 3, Evidence Item 4, prevents mislabeling errors that could compromise downstream stereoselective or functional-group-specific transformations [1].

High-Temperature or Distillative Workup Processes Requiring Reduced Volatility

For synthetic procedures involving high-temperature cyclizations, solvent distillation at elevated temperatures, or vacuum-assisted solvent stripping, the 89.4 °C higher boiling point of N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline (385.1 °C) relative to its unprotected analog (295.7 °C) provides a meaningful operational safety margin. This reduced volatility minimizes material loss during concentration steps and lowers the risk of inadvertent distillative removal of the intermediate, which is particularly critical in small-scale medicinal chemistry where material economy is paramount. This scenario is directly supported by the boiling point comparison in Section 3, Evidence Item 1 [1].

Quote Request

Request a Quote for N-Boc-4-hydroxy-3,4-dihydro-1H-isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.